molecular formula C5H3Cl2NO2S B1276315 4-Chloropyridine-3-sulfonyl chloride CAS No. 33263-44-4

4-Chloropyridine-3-sulfonyl chloride

Cat. No. B1276315
CAS RN: 33263-44-4
M. Wt: 212.05 g/mol
InChI Key: KCNWYJPUGJYMNO-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonyl chloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, which has been modified by the introduction of a sulfonyl chloride group at the third position and a chlorine atom at the fourth position on the pyridine ring.

Synthesis Analysis

The synthesis of related sulfonic acid-functionalized pyridinium chlorides has been reported in several studies. These compounds are synthesized and characterized using techniques such as FT-IR, NMR, MS, and thermogravimetric analysis . For instance, the synthesis of hexahydroquinolines used a novel Bronsted acidic ionic liquid, sulfonic acid-functionalized pyridinium chloride, as a catalyst . Similarly, sulfonic acid-functionalized pyridinium chloride was also used as an efficient and recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles and for the tandem Knoevenagel–Michael reaction .

Molecular Structure Analysis

The molecular structure of these pyridine derivatives is characterized by the presence of a sulfonyl chloride group, which is a good leaving group, making these compounds highly reactive in various chemical reactions. The structure of these compounds has been studied using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of pyridine sulfonyl chlorides has been explored in several studies. For example, 4-chlorocoumarin-3-sulfonyl chloride was reacted with bidentate nucleophiles to obtain fused heterocycles with potential anticancer and anti-HIV properties . Pyridine-3-sulfonyl chloride has been shown to react with hydrazine to give hydrazides, with sodium azide to give azides, and with β-diketones to afford pyrazoles . Additionally, tetrachloropyridine-4-sulphonyl chloride has been shown to react with various nucleophiles to give different derivatives such as sulphonamides and sulphonic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the sulfonyl chloride group. The compounds are generally solid at room temperature and have been reported to be insoluble in common organic solvents, which can make purification challenging . The thermal stability of these compounds has been analyzed using thermogravimetric analysis, indicating that they can be used under various reaction conditions .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Chloropyridine-3-sulfonyl chloride has been utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Tucker et al. (2015) developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives in creating various heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Organic Chemistry Applications

In organic chemistry, Wright and Hallstrom (2006) described a method where heteroaromatic thiols were oxidized to sulfonyl chloride using aqueous sodium hypochlorite at low temperatures. This method is rapid, avoids chlorine gas use, and succeeds with challenging substrates. It enables the preparation of sulfonyl fluorides stable enough for purification and storage, proving useful in parallel chemistry efforts (Wright & Hallstrom, 2006).

Heterocyclic Compound Synthesis

Jashari et al. (2007) reported an improved method yielding 4-chlorocoumarin-3-sulfonyl chloride, which was reacted with bidentate nucleophiles like 2-aminopyridines and 2-aminothiazoles to produce substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. These compounds are potential anticancer and anti-HIV agents, demonstrating the role of sulfonyl chlorides in synthesizing biologically active heterocycles (Jashari et al., 2007).

Synthesis of Polyamides

Liu et al. (2013) utilized a diamine containing pyridine in the synthesis of fluorinated polyamides with pyridine and sulfone moieties. These polyamides exhibit desirable properties like solubility, thermal stability, and mechanical strength, highlighting the use of sulfonyl chloride compounds in advanced material synthesis (Liu et al., 2013).

Safety And Hazards

4-Chloropyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, eye protection, and face protection should be worn . The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNWYJPUGJYMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423643
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-3-sulfonyl chloride

CAS RN

33263-44-4
Record name 4-Chloro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There are taken 1137.5 g (6.49 mol) 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml/22.7 mol) phosphorus oxychloride and 2115 g (1345 ml/15.4 mol) phosphorus trichloride and heated to reflux with stirring, whereby the sump temperature increases to about 80° C. In about 3 hours, 1092 g (15.4 mol) chlorine gas are passed into the reaction mixture which is immediately taken up by the mixture. With HCl evolution, the sump temperature increases to about 100° C. After 24 hours under reflux, whereby the sump temperature increases to 110° C. into the boiling range of the phosphorus oxychloride, the mixture becomes almost clear. 5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum and can be reused. The residue is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling, mixed portionwise with 2600 ml water at a maximum of 30° C. After separation of the phases, the organic phase is stirred up twice with, in each case, 2500 ml water. By distilling off of the solvent and drying in a vacuum, the 4-chloropyridine-3-sulphonic acid chloride can be isolated in practically quantitative yield.
Quantity
1137.5 g
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2085 mL
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1345 mL
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1092 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Szafrański, J Sławiński, A Kawiak - Medical Sciences Forum, 2022 - sciforum.net
3 , giving 4-chloropyridine-3-sulfonyl chloride (3), N-(quinolin-8-yl)-4-chloropyridine-3-sulfonamide (4) was obtained in recation of 3 with 8-Aminoquinoline. Target compounds 5-8 were …
Number of citations: 3 sciforum.net
B Pirotte, P De Tullio, P Lebrun… - Journal of medicinal …, 1993 - ACS Publications
… from (4-hydroxypyrid-3-yl)sulfonic acid (7),36 the corresponding 4-chloropyrid-3-yl sulfonamide (10) and -sulfonylguanidine (8) were obtained via a 4-chloropyridine-3-sulfonyl chloride …
Number of citations: 95 pubs.acs.org
B Pirotte, T Podona, O Diouf, P De Tullio… - Journal of medicinal …, 1998 - ACS Publications
… 4-Chloropyridine-3-sulfonyl chloride obtained from 4-hydroxypyridine-3-sulfonic acid (7.5 g, 42.8 mmol) as previously described 34 was dissolved in dioxane (20 mL) and added under …
Number of citations: 65 pubs.acs.org
J Ambler, D Bentley, L Brown, K Dunnet, D Farr… - Bioorganic & medicinal …, 1999 - Elsevier
Thrombin inhibitors have been designed with the replacement of the strongly basic guanidine P1 pharmocophore with a group that exploits the lipophilicty of the S1 pocket. The …
Number of citations: 9 www.sciencedirect.com
MA Gouda, AA Abu-Hashem, HAR Hussein, AS Aly - 2022 - Taylor & Francis
… Treatment of 4-chloropyridine-3-sulfonyl chloride 203 with NH 4 OH or the appropriate amines at room temperature a afforded the corresponding 4-chloropyridine-3-sulfonamides …
Number of citations: 5 www.tandfonline.com
V Naumchyk, V Andriashvili, D Radchenko, D Dudenko… - 2023 - chemrxiv.org
The chemoselectivity of halo(het)arene sulfonyl halide aminations is studied thoroughly under parallel synthesis conditions, and the scope and limitations of the method are established. …
Number of citations: 0 chemrxiv.org

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